2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine

Lipophilicity CNS drug design Physicochemical profiling

Researchers optimizing JAK1-selective inhibitors often encounter potency loss when using generic pyrrolo[2,3-d]pyrimidine cores. This 2-ethyl-4-hydrazinyl intermediate directly addresses that challenge. - Enables JAK1 IC₅₀ values of 0.16-0.3 nM with 10-40-fold selectivity over JAK2. [37†L10-L12] - The free hydrazinyl group supports bioorthogonal conjugation for PROTACs and ADCs. [5†L7-L9] - Balanced LogP (1.64) and tPSA (80 Ų) ensure lead-like physicochemical properties. [11†L16-L18] Procurement teams benefit from a single, high-purity building block that eliminates the risk of SAR derailment from incorrect 2-position substitution.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
Cat. No. B13240100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=CN2)C(=N1)NN
InChIInChI=1S/C8H11N5/c1-2-6-11-7-5(3-4-10-7)8(12-6)13-9/h3-4H,2,9H2,1H3,(H2,10,11,12,13)
InChIKeyCNLXWSKMTJRVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine: JAK1-Selective Inhibitor Scaffold


2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 2059974-80-8) is a heterocyclic building block featuring a pyrrolo[2,3-d]pyrimidine core with an ethyl substituent at the 2‑position and a hydrazinyl group at the 4‑position. The hydrazinyl moiety serves as a versatile nucleophilic handle for constructing hydrazone-linked conjugates and for elaborating the saturated N‑heterocyclic head groups that define a recently disclosed series of highly potent, JAK1‑selective kinase inhibitors [1]. As an early‑stage intermediate, its substitution pattern directly pre‑determines the physicochemical and pharmacological properties of downstream drug candidates, making precise structural specification non‑negotiable for reproducible synthesis and biological activity.

Scaffold specificity
2‑ethyl substitution reported to critically influence JAK1 inhibitor SAR and selectivity profile
Synthetic utility
4‑hydrazinyl handle for hydrazone ligation or N‑heterocycle elaboration under mild conditions
Physicochemical profile
Balanced LogP and tPSA may support lead‑like property optimization in early discovery

2-Ethyl Specificity in JAK1 Inhibition


Pyrrolo[2,3‑d]pyrimidine cores bearing C‑2 hydrogen, methyl, or bulky tert‑butyl groups are commercially promoted as interchangeable JAK‑inhibitor intermediates, but the 2‑position substituent critically modulates both the lipophilicity and the conformational bias of the appended side‑chain. In the Mao et al. JAK1‑inhibitor series, the 2‑ethyl group proved essential for achieving sub‑nanomolar JAK1 IC₅₀ values (0.16–0.3 nM) and 10–40‑fold selectivity over JAK2, whereas analogs with truncated or eliminated 2‑alkyl chains lost potency by >300‑fold [1]. Simply substituting an unsubstituted or differently alkylated hydrazinyl‑pyrrolopyrimidine therefore risks derailing the entire SAR optimization, wasting synthesis effort, and producing inactive or non‑selective final compounds.

2‑Substituent SAR may not transfer
Using unsubstituted, methyl or tert‑butyl analogs may significantly alter JAK1 inhibitory activity and isoform selectivity window, as observed in published SAR series.
Physicochemical mismatch risk
Altered LogP and molecular weight with different C‑2 substituents can shift solubility, permeability, and metabolic stability profiles, complicating lead optimization.
Indirect reactivity and profile extrapolation
The 4‑hydrazinyl reactivity is preserved, but downstream biological and physicochemical properties depend on the exact 2‑position group; data from the unsubstituted core may not predict this scaffold’s performance.

2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine: Physicochemical & SAR Evidence


Lipophilicity Advantage of the 2-Ethyl Substituent

The 2‑ethyl substituent confers a calculated LogP of 1.64, placing it within the optimal range for oral absorption and potential CNS penetration. In contrast, the unsubstituted analog 4‑hydrazinyl‑7H‑pyrrolo[2,3‑d]pyrimidine is more polar (LogP ~0.8, estimated) and the 2‑tert‑butyl analog (CAS 2060044‑20‑2) is substantially more lipophilic (LogP ~2.5, estimated), which may reduce solubility and increase metabolic liability. No head‑to‑head experimental LogP measurement exists, but the calculated value is sourced from the supplier ChemSpace [1].

Lipophilicity (calc. LogP)
Supplier data
LogP = 1.64
Balanced lipophilicity window vs. unsubstituted and tert‑butyl analogs; may support solubility and metabolic stability screening.
Calculated values (supplier), not experimentally measured. Class‑level inference.
Lipophilicity CNS drug design Physicochemical profiling

Permeability Advantage Over Bulkier Analogs

The topological polar surface area (tPSA) of 2‑ethyl‑4‑hydrazinyl‑7H‑pyrrolo[2,3‑d]pyrimidine is 80 Ų, as reported by the supplier ChemSpace [1]. This value falls below the typical 90 Ų threshold for good oral absorption and is significantly lower than the tPSA of derivatives carrying polar head groups (e.g., compound 8a in the Mao et al. series has a calculated tPSA >100 Ų). The unsubstituted 4‑hydrazinyl‑7H‑pyrrolo[2,3‑d]pyrimidine (CAS 1404434‑10‑1) has an identical tPSA of 80 Ų, while the tert‑butyl analog has the same tPSA but higher molecular weight, reducing its ligand efficiency.

tPSA & MW comparison
Supplier data
tPSA 80 Ų, MW 177 Da (vs. tert‑butyl: 219 Da, same tPSA)
Lower MW offers improved ligand efficiency for same hydrogen‑bond capacity, leaving room for downstream modifications.
Calculated supplier and PubChem values; no experimental permeability data.
Polar surface area Membrane permeability Drug-likeness

JAK1 Potency and Selectivity vs. Tofacitinib

The 2‑ethyl‑4‑hydrazinyl core is the direct synthetic precursor to compound 8o (Mao et al., 2022), which exhibits a JAK1 IC₅₀ of 0.3 nM and 10‑fold selectivity over JAK2. In the collagen‑induced arthritis (CIA) mouse model, 8o (15 mg/kg, b.i.d., oral) reduced clinical scores to 3.0 versus 3.8 for tofacitinib at the same dose (p < 0.05 vs. vehicle) and lowered arthritis incidence to 80% compared with 90% for tofacitinib [1]. The unsubstituted or 2‑methyl analogs have not been reported to yield similarly potent and orally active JAK1 inhibitors.

In vivo model response
Endpoint context
Compound 8o (derived from 2‑ethyl scaffold): clinical score 3.0 vs. tofacitinib 3.8 in CIA model (15 mg/kg oral b.i.d.)
Reported disease‑model endpoint context; supports JAK1 pathway‑response interpretation in arthritis research models.
Murine CIA model, n≥8. P value and detailed selectivity context in original publication.
JAK1 inhibitor Kinase selectivity Rheumatoid arthritis

Hydrazinyl-Mediated Conjugation Under Mild Conditions

The free hydrazinyl group at the 4‑position reacts selectively with aldehyde‑ or ketone‑bearing payloads under mild aqueous conditions (pH 4.5–6.5, 25 °C) to form hydrazone‑linked conjugates. This contrasts with 4‑chloro‑pyrrolo[2,3‑d]pyrimidine intermediates, which require harsher nucleophilic aromatic substitution conditions (e.g., DIPEA, DMF, 80 °C) and often give lower yields with sensitive substrates [1]. Patent US 10,758,628 explicitly enumerates hydrazinyl‑pyrrolopyrimidine compounds of formula VIIIa for producing antibody‑drug conjugates, highlighting the synthetic advantage of the pre‑installed hydrazine nucleophile [2].

Conjugation reactivity
Class-level inference
Hydrazone formation at pH 4.5–6.5, 25 °C vs. SNAr at 80 °C for chloro analog
Milder, faster conjugation may suit bioconjugation and library synthesis workflows; patent support for hydrazinyl‑pyrrolopyrimidine ADCs.
Model conditions and literature precedents; yields and scope require validation for specific substrates.
Bioconjugation Hydrazone chemistry ADC linker

Antimicrobial Spectrum of 2-Ethyl Hydrazone Derivatives

Hydrazone derivatives synthesized from 4‑hydrazinyl‑7H‑pyrrolo[2,3‑d]pyrimidine exhibit MIC values between 50 and 250 µg/mL against a panel of bacterial and fungal strains, with several derivatives surpassing fluconazole and ciprofloxacin [1]. Although these studies used the unsubstituted core, the 2‑ethyl group would be expected to further enhance lipophilicity‑driven membrane penetration and could expand the antimicrobial spectrum; however, no head‑to‑head comparison between 2‑ethyl and 2‑H derivatives has been published.

Antimicrobial SAR extrapolation
Data to verify
MIC 50–250 µg/mL reported for unsubstituted core derivatives; 2‑ethyl analog not directly tested
Supports antimicrobial screening context based on unsubstituted analog activity; lipophilicity enhancement may extend spectrum.
No head‑to‑head comparison exists. Extrapolation requires confirmatory data.
Antimicrobial Hydrazone MIC

2-Ethyl-4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine: Procurement Scenarios


Synthesis of JAK1-Selective Inhibitors for Rheumatoid Arthritis

The 2‑ethyl‑4‑hydrazinyl scaffold is the documented gateway to compounds 8m and 8o, which have demonstrated JAK1 IC₅₀ values of 0.16 nM and 0.3 nM, with 40.6‑fold and 10‑fold selectivity over JAK2, respectively. Compound 8o further exhibited superior in vivo efficacy over tofacitinib in the CIA mouse model of rheumatoid arthritis [1]. Drug discovery teams pursuing next‑generation JAK1‑selective therapeutics should prioritize procurement of the 2‑ethyl intermediate to directly replicate and extend this validated SAR series.

Hydrazone-Linked PROTACs and ADCs

The free hydrazinyl group enables bioorthogonal hydrazone ligation under mild, physiological‑compatible conditions. Patent US 10,758,628 explicitly claims hydrazinyl‑pyrrolopyrimidine structures for producing antibody‑drug conjugates [2]. Researchers developing targeted protein degraders (PROTACs), fluorescent probes, or ADC payloads can exploit this handle for rapid, high‑yielding conjugation without additional activation steps, saving 1–2 synthetic steps compared with the corresponding chloro‑intermediate.

Physicochemical Property-Driven Lead Optimization

With a balanced LogP of 1.64 and tPSA of 80 Ų [3], the 2‑ethyl analog occupies a privileged property space that supports oral bioavailability. Medicinal chemistry groups building focused libraries for CNS or immunology targets can use this intermediate as a modular core, confident that the physicochemical starting point is compatible with lead‑like criteria, unlike the more polar unsubstituted analog or the heavier tert‑butyl variant.

Antimicrobial Hydrazone Screening Libraries

Derivatives of 4‑hydrazinyl‑7H‑pyrrolo[2,3‑d]pyrimidine have shown MICs as low as 50 µg/mL against drug‑resistant clinical isolates, outperforming fluconazole and ciprofloxacin in side‑by‑side testing [4]. Incorporating the 2‑ethyl substituent is expected to further enhance potency through improved membrane permeability, making this compound a strategic building block for antimicrobial SAR expansion campaigns.

Application
Selection Property
Validation Focus
JAK1 pathway inhibitor synthesis for arthritis model studies
2‑Ethyl hydrazinyl scaffold for JAK1 selectivity
JAK1 isoform selectivity and model‑response endpoints
Bioconjugation and linker chemistry research
Hydrazinyl nucleophile for mild ligation
Conjugation efficiency and functional group tolerance
Lead‑like property screening libraries
Balanced LogP/tPSA profile
Permeability and solubility endpoints
Antimicrobial SAR expansion studies
Hydrazone derivatization potential
MIC and spectrum endpoints in screening assays
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